molecular formula C21H25NO B12590386 Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl- CAS No. 648928-57-8

Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-

Cat. No.: B12590386
CAS No.: 648928-57-8
M. Wt: 307.4 g/mol
InChI Key: ZTRZXTFZUZGZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl-: is a spiro compound characterized by a unique bicyclic structure where two rings share a single atom. This compound is part of a broader class of spiro compounds known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- typically involves a multi-step process. One common method includes the condensation of substituted isatins with 1,3-diketone compounds in the presence of a catalyst. For example, a mild and efficient synthetic route has been developed using graphene oxide-supported dicationic ionic liquid as a heterogeneous catalyst in aqueous media . This method yields high purity products with excellent isolated yields within a short reaction time.

Industrial Production Methods

Industrial production of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions is optimized to ensure high yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiroxanthene derivatives, while reduction could produce spirohydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for developing new therapeutics .

Medicine

In medicine, Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[fluorene-9,9’-xanthene]
  • Spiro[indoline-3,9’-xanthene]
  • Spiro[acridine-9,9’-xanthene]
  • Spiro[pyrrolidine-3,9’-xanthene]

Uniqueness

Spiro[piperidine-3,9’-[9H]xanthene], 1-butyl- stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

648928-57-8

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

1-butylspiro[piperidine-3,9'-xanthene]

InChI

InChI=1S/C21H25NO/c1-2-3-14-22-15-8-13-21(16-22)17-9-4-6-11-19(17)23-20-12-7-5-10-18(20)21/h4-7,9-12H,2-3,8,13-16H2,1H3

InChI Key

ZTRZXTFZUZGZOB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC2(C1)C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.